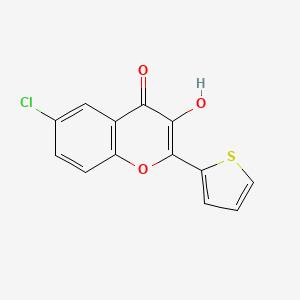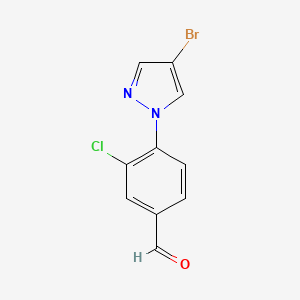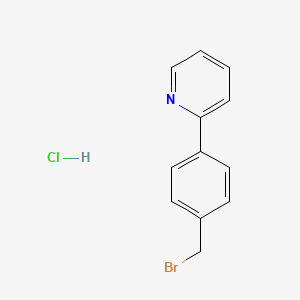![molecular formula C16H26O2Si B11841734 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a phenyl ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal typically involves the protection of a hydroxyl group on a phenyl ring using tert-butyl(dimethyl)silyl chloride (TBS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Starting Material: Phenol derivative
Reagent: Tert-butyl(dimethyl)silyl chloride (TBS-Cl)
Base: Imidazole or pyridine
Solvent: Dimethylformamide (DMF)
Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in dichloromethane (CH2Cl2)
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: NaOCH3 in methanol, LDA in tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
- tert-Butyl(dimethyl)silyloxyacetaldehyde
- 2-tert-Butyldimethylsiloxybut-3-yne
Uniqueness
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is unique due to its specific structure, which provides enhanced stability and selectivity in protecting hydroxyl groups. Compared to other silyl ethers, it offers better resistance to hydrolysis and can be easily removed under mild conditions, making it highly valuable in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C16H26O2Si |
|---|---|
Peso molecular |
278.46 g/mol |
Nombre IUPAC |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal |
InChI |
InChI=1S/C16H26O2Si/c1-15(2,3)19(6,7)18-14-11-9-8-10-13(14)16(4,5)12-17/h8-12H,1-7H3 |
Clave InChI |
IWHQZDYIRNVRNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)

![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)




![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)


![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)


